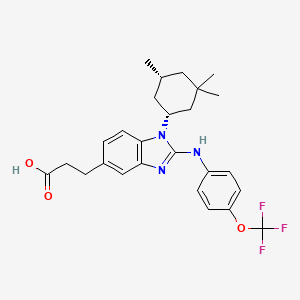
BAY-1436032
説明
BAY-1436032 is a potent, selective and orally available inhibitor of mutant Isocitrate Dehydrogenase 1 (mIDH1). BAY 1436032 is a double-digit nanomolar and selective pan-inhibitor of the enzymatic activity of various IDH1-R132X mutants in vitro and displayed potent inhibition of 2-HG release (nanomolar range) in patient derived and engineered cell lines expressing different IDH1 mutants. In line with the proposed mode of action, a concentration-dependent lowering of 2-HG was observed in vitro accompanied by differentiation and maturation of mIDH1 tumor cells. Furthermore, BAY 1436032 showed a favourable selectivity profile against wtIDH1/2 and a large panel of off-targets in vitro.
科学的研究の応用
IDH1変異性星状細胞腫の治療
BAY-1436032は、IDH1変異性星状細胞腫の治療に有効であることが示されています。 これは、異なるコドン132変異を持つIDH1タンパク質のパンインヒビターであり、IDH1-R132H、-R132C、-R132G、-R132S、-R132L変異を持つ細胞における2-HGレベルを大幅に低下させます {svg_1}.
ヒト星状細胞腫を移植したマウスにおける生存期間の延長
2つの独立した実験で、this compoundは、IDH1R132H変異を持つヒト星状細胞腫を脳内に移植したマウスの生存期間を有意に延長することが示されました {svg_2}.
変異型IDH1の酵素活性の阻害
This compoundは、さまざまなIDH1-R132X変異体の酵素活性をin vitroで2桁ナノモルの選択的なパンインヒビターであり、異なるIDH1変異体を発現する患者由来および遺伝子操作された細胞株における2-HG放出の強力な阻害(ナノモル範囲)を示しました {svg_3}.
2-HGレベルの低下
This compoundは、in vitroで濃度依存的に2-HGレベルを低下させることが示されており、これはmIDH1腫瘍細胞の分化と成熟を伴います {svg_4}.
単剤in vivo有効性
This compoundは、mIDH1患者由来のグリオーマおよび肝内胆管癌の固形腫瘍モデルにおいて、単剤in vivo有効性を示しました {svg_5}.
腫瘍内2-HGレベルのモニタリング
This compoundを使用すると、腫瘍内2-HGレベルを予測バイオマーカーとしてモニタリングできます {svg_6}.
作用機序
Target of Action
BAY-1436032, also known as “3-(2-((4-(trifluoromethoxy)phenyl)amino)-1-((1R,5R)-3,3,5-trimethylcyclohexyl)-1H-benzo[d]imidazol-5-yl)propanoic acid”, is a pan-mutant inhibitor of the isocitrate dehydrogenase 1 (IDH1) protein . IDH1 is a metabolic enzyme that is frequently mutated in several human cancers, including acute myeloid leukemia (AML), glioma, chondrosarcoma, and intrahepatic cholangiocarcinoma .
Mode of Action
This compound specifically inhibits the activity of mutant forms of IDH1 . This inhibition prevents the formation of the oncometabolite 2-hydroxyglutarate (2-HG) from alpha-ketoglutarate (α-KG) . The compound strongly reduces 2-HG levels in cells carrying various IDH1 mutations, including IDH1-R132H, -R132C, -R132G, -R132S, and -R132L .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the isocitrate to α-ketoglutarate (αKG) conversion catalyzed by IDH1 . Mutations in IDH1 result in a neomorphic enzyme specificity, leading to a dramatic increase of intracellular 2-HG in tumor cells . By inhibiting mutant IDH1, this compound prevents the production of 2-HG, thereby affecting this metabolic pathway .
Pharmacokinetics
This compound exhibits a relatively short half-life . The compound is orally administered, and its pharmacokinetic properties allow for continuous dosing . The blood-brain barrier (BBB) penetration profile of this compound is supported by preclinical data on in vivo brain-plasma ratios .
Result of Action
The inhibition of mutant IDH1 by this compound leads to a reduction in 2-HG levels, which in turn induces myeloid differentiation of AML cells carrying IDH1 mutations . The compound also impacts DNA methylation and attenuates histone hypermethylation . In preclinical models, this compound has shown to lead to leukemic blast clearance, myeloid differentiation, depletion of leukemic stem cells, and prolonged survival .
生化学分析
Biochemical Properties
BAY-1436032 interacts with the IDH1 protein, specifically inhibiting the production of 2-HG in cells carrying IDH1-R132H, -R132C, -R132G, -R132S, and -R132L mutations . This interaction is highly specific, as cells not carrying IDH mutations are unaffected .
Cellular Effects
This compound has shown to have significant effects on various types of cells and cellular processes. It reduces 2-HG levels, which is believed to interfere with αKG-dependent enzymes, causing hypermethylation of histones/DNA and blocking normal cellular differentiation .
Molecular Mechanism
The molecular mechanism of this compound involves the inhibition of the enzymatic activity of various IDH1-R132X mutants . This inhibition results in a potent reduction of 2-HG release in patient-derived and engineered cell lines expressing different IDH1 mutants .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has shown to have a relatively short half-life . Most subjects experienced target inhibition as indicated by a median maximal reduction of plasma R-2-hydroxyglutarate levels of 76% .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages . The compound has shown single-agent in vivo efficacy in patient-derived glioma and intrahepatic cholangiocarcinoma solid tumor models .
Metabolic Pathways
This compound is involved in the metabolic pathway of isocitrate to α-ketoglutarate (αKG), catalyzed by the IDH1 enzyme . The compound specifically inhibits this conversion when IDH1 is mutated, leading to an increase in 2-HG levels .
Transport and Distribution
The pharmacokinetic properties of this compound allow for oral administration
特性
IUPAC Name |
3-[2-[4-(trifluoromethoxy)anilino]-1-[(1R,5R)-3,3,5-trimethylcyclohexyl]benzimidazol-5-yl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30F3N3O3/c1-16-12-19(15-25(2,3)14-16)32-22-10-4-17(5-11-23(33)34)13-21(22)31-24(32)30-18-6-8-20(9-7-18)35-26(27,28)29/h4,6-10,13,16,19H,5,11-12,14-15H2,1-3H3,(H,30,31)(H,33,34)/t16-,19+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNMAUIMMNAHKQR-QFBILLFUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CC(C1)(C)C)N2C3=C(C=C(C=C3)CCC(=O)O)N=C2NC4=CC=C(C=C4)OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C[C@H](CC(C1)(C)C)N2C3=C(C=C(C=C3)CCC(=O)O)N=C2NC4=CC=C(C=C4)OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30F3N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


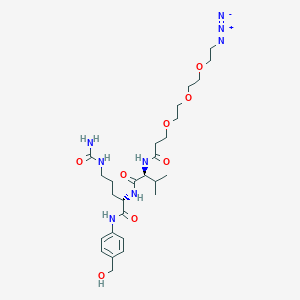
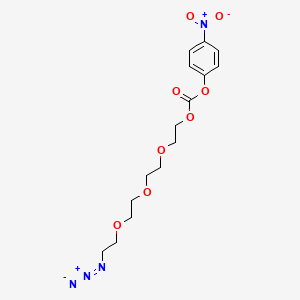
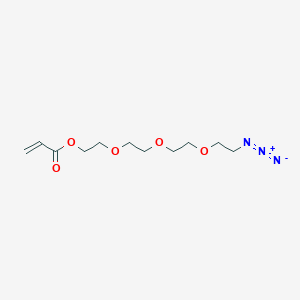
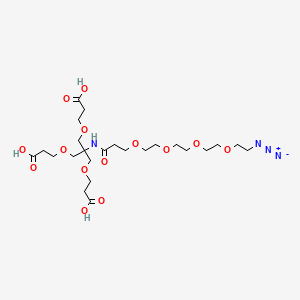
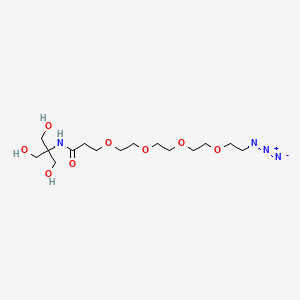
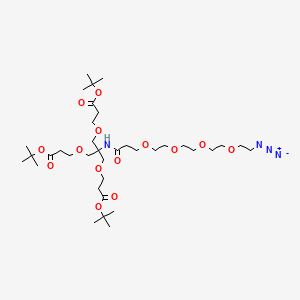
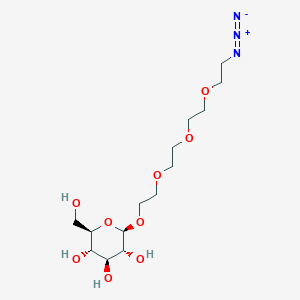
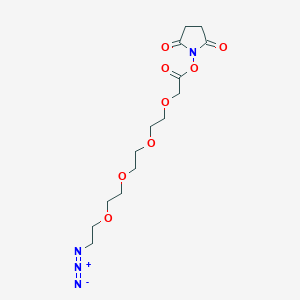
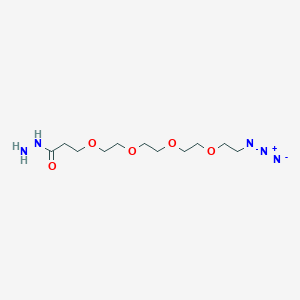
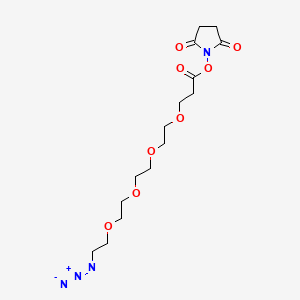
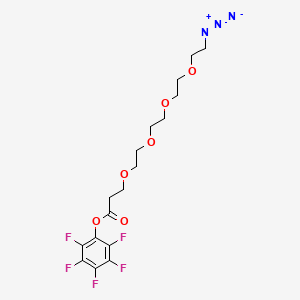
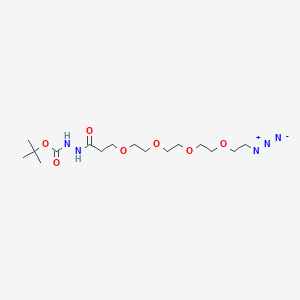

![(2S)-2-[[(2S)-2-[[(2S)-2-[3-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]propanoyl]amino]propanoyl]amino]-N-[4-(hydroxymethyl)phenyl]butanediamide](/img/structure/B605865.png)
